molecular formula C20H19FN2O2 B6536251 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 1060202-37-0

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B6536251
CAS No.: 1060202-37-0
M. Wt: 338.4 g/mol
InChI Key: UNRNNWCOUGGPOJ-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide, also known as CP-25, is a novel synthetic small molecule compound that has recently been developed for potential use in the scientific research field. CP-25 has been shown to have a wide range of potential applications, including as an agonist for the serotonin 5-HT2A receptor, as a tool for studying the effects of serotonin on the central nervous system, and as a potential therapeutic agent for the treatment of anxiety, depression, and other psychiatric disorders.

Mechanism of Action

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide is an agonist for the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is involved in a variety of physiological processes, including the regulation of mood, emotion, and cognition. When this compound binds to the 5-HT2A receptor, it activates the receptor, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by this compound leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and cognition. In addition, this compound has been shown to modulate the release of hormones, such as cortisol and adrenaline, which are involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

The use of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide as a tool for scientific research has several advantages. The compound is highly selective for the 5-HT2A receptor, which makes it an ideal tool for studying the effects of serotonin on the central nervous system. In addition, this compound is a small molecule, which makes it easy to synthesize and manipulate in the laboratory.
However, there are also several limitations to the use of this compound as a tool for scientific research. The compound has a relatively short half-life, which limits its usefulness in long-term studies. In addition, this compound has been found to be metabolized by the liver, which can lead to decreased bioavailability and reduced efficacy.

Future Directions

Despite the limitations of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide as a tool for scientific research, there are a number of potential future directions for the compound. These include the development of this compound analogs with improved pharmacokinetic properties, the use of this compound as a tool to study the effects of serotonin on other physiological processes, such as pain and inflammation, and the development of this compound-based therapeutics for the treatment of psychiatric disorders. In addition, this compound could be used to study the effects of serotonin on cognitive processes, such as memory and learning, and to explore the potential therapeutic applications of serotonin in other conditions, such as obesity and addiction.

Synthesis Methods

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent, such as magnesium metal, to produce an alkyl halide and a Grignard product. The Grignard product can then be reacted with an aldehyde or ketone to produce the desired product. The Grignard reaction is a versatile method for the synthesis of a wide range of compounds, including this compound.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide has been studied extensively as a tool for studying the effects of serotonin on the central nervous system. The compound has been used in a variety of scientific research studies, including studies on the effects of serotonin on behavior, memory, and learning. In addition, this compound has been used to study the effects of serotonin on anxiety, depression, and other psychiatric disorders.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-16-6-1-13(2-7-16)11-19(24)22-17-8-5-14-9-10-23(18(14)12-17)20(25)15-3-4-15/h1-2,5-8,12,15H,3-4,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNNWCOUGGPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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